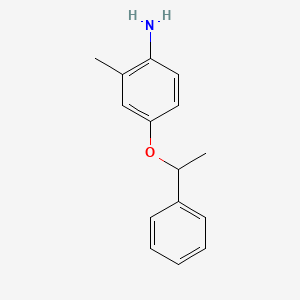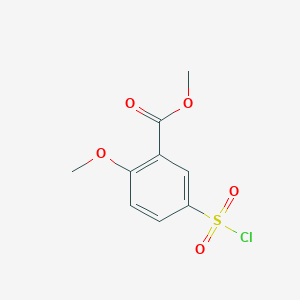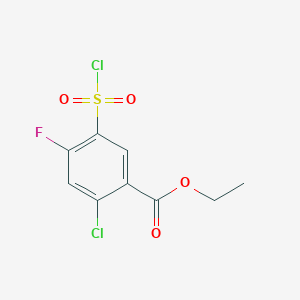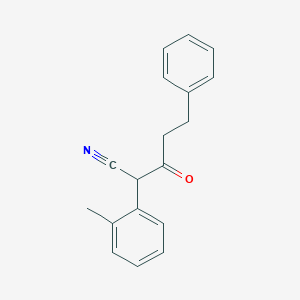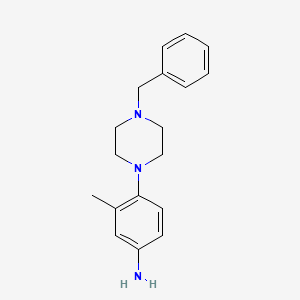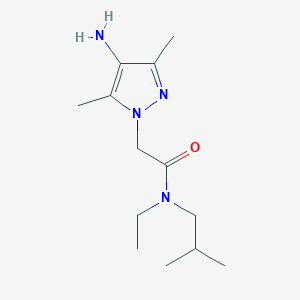
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide
Overview
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound features an amino group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring, along with an acetamide group substituted with ethyl and 2-methylpropyl groups.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through a condensation reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and ethyl 2-methylpropylamine in the presence of a dehydrating agent such as acetic anhydride.
Heating Reflux: The reaction mixture is heated under reflux in a suitable solvent like acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The amino group in the pyrazole ring can undergo oxidation to form corresponding nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution Reactions: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution Reactions: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) and strong acids (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution Reactions: Formation of halogenated or nitrated pyrazoles.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with similar structural features.
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: A related compound with an acetic acid group instead of an acetamide group.
Uniqueness: 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethyl-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-6-16(7-9(2)3)12(18)8-17-11(5)13(14)10(4)15-17/h9H,6-8,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGCROOFKKLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C)C(=O)CN1C(=C(C(=N1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)
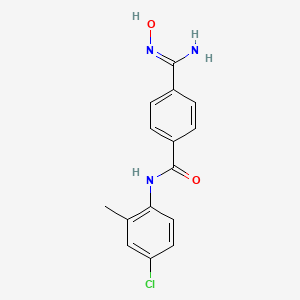
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)
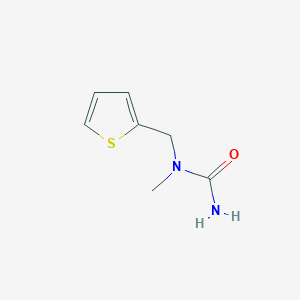
![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)
![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)
